![molecular formula C17H20N2O3S2 B5524898 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

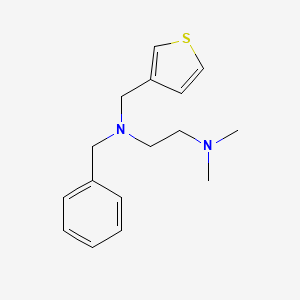

4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

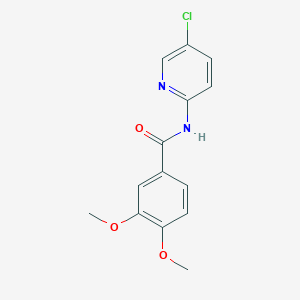

The synthesis of related sulfonamide compounds involves multiple steps, including the coupling of sulfonyl chlorides with piperidine under controlled conditions, followed by various substitutions at specific sites of the molecule to achieve the desired derivatives. For example, the synthesis of biologically active derivatives involves the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions to obtain various O-substituted derivatives (Khalid et al., 2013).

Molecular Structure Analysis

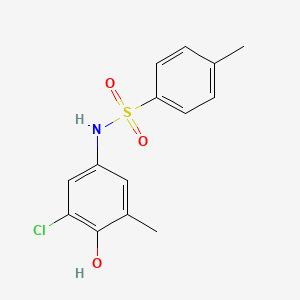

X-ray crystallography studies have been utilized to determine the molecular structure of similar sulfonamide compounds. These studies reveal details about the crystal class, space group, unit cell parameters, and the conformation of rings within the compounds, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Kumar et al., 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of sulfonamide derivatives has shown that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their reactivity and biological activity. Studies demonstrate how various substitutions affect the compound's ability to interact with biological targets, highlighting the importance of structural modifications in determining the compound's pharmacological profile (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems and potential drug formulations. While specific data on "4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide" was not directly found, related studies provide insights into how these properties are analyzed and their implications for drug design (Crich and Smith, 2001).

Chemical Properties Analysis

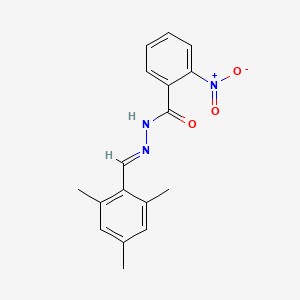

The chemical properties, such as reactivity with biological targets, stability, and interactions with enzymes or receptors, are fundamental for the compound's biological effects. Studies on similar compounds have explored their antimicrobial activities, interactions with enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, and potential as receptor agonists or antagonists, providing a basis for understanding the chemical behavior of "4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide" in biological contexts (Khalid et al., 2013; Vinaya et al., 2009; Sugimoto et al., 1990).

Applications De Recherche Scientifique

Synthesis and Biological Activity

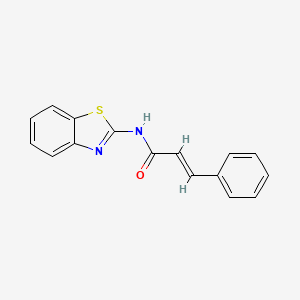

- Microwave-assisted Synthesis of New Sulfonyl Hydrazones : This study focused on the synthesis of novel sulfonyl hydrazones with piperidine derivatives. The compounds, including those with structures related to 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide, were evaluated for antioxidant and anticholinesterase activities. These compounds showed significant activity, suggesting potential applications in medicinal chemistry (Karaman et al., 2016).

Synthesis and Enzyme Inhibition

- Synthesis of Biologically Active O-substituted Derivatives : A series of O-substituted derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized and tested for their biological activity. These compounds showed promising activity against butyrylcholinesterase enzyme, indicating potential therapeutic applications [(Khalid et al., 2013)

Medicinal Chemistry Applications

- Repaglinide and Related Hypoglycemic Derivatives : A study on hypoglycemic benzoic acid derivatives, including structures similar to 4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide, revealed the significance of structural components like piperidine for medicinal applications, particularly in diabetic treatments (Grell et al., 1998).

Chemical Properties and Synthesis

- Chemoselective Synthesis of Aryl Carboxamido Sulfonic Acid Derivatives : A study developed a synthetic strategy for aryl carboxamido sulfonic acid derivatives, incorporating piperidine into the structure. This synthesis is pertinent for the development of inhibitors and other pharmaceutical agents (Yang et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-benzylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c18-17(20)16-11-15(12-23-16)24(21,22)19-8-6-14(7-9-19)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELAXEVXXKAZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CSC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)